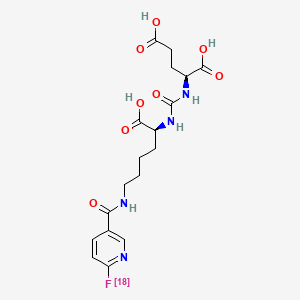
Deleobuvir
Vue d'ensemble
Description
Il s'agit d'un inhibiteur non nucléosidique de la polymérase NS5B du virus de l'hépatite C . Le deleobuvir a été testé en association avec des schémas thérapeutiques à base d'interféron pégylé et de ribavirine, ainsi qu'en association avec d'autres antiviraux à action directe, tels que le faldaprévir, dans des schémas thérapeutiques sans interféron .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du deleobuvir impliquent des techniques de synthèse organique complexes. La préparation du this compound comprend la formation de sa structure de base, qui implique plusieurs étapes de cyclisation, de bromation et de formation d'amide . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement des processus de synthèse organique à grande échelle similaires à ceux utilisés en laboratoire .
Analyse Des Réactions Chimiques
Le deleobuvir subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et conditions courantes utilisés dans ces réactions comprennent des oxydants forts pour l'oxydation, des réducteurs pour la réduction et des nucléophiles pour les réactions de substitution . Les principaux produits formés par ces réactions comprennent divers métabolites du this compound, tels que les glucuronides d'acyle et les métabolites de réduction des alcènes .
Applications de la recherche scientifique
Le this compound a été largement étudié pour son utilisation potentielle dans le traitement des infections à virus de l'hépatite C (VHC). Il a montré une activité antivirale puissante contre le génotype 1b du VHC . Le this compound a été évalué en association avec d'autres agents antiviraux, tels que le faldaprévir et la ribavirine, dans des essais cliniques . Ces études ont démontré son efficacité pour obtenir une réponse virologique durable chez les patients atteints du génotype 1b du VHC . De plus, le this compound a fait l'objet de recherches sur ses propriétés pharmacocinétiques et ses voies métaboliques .
Mécanisme d'action
Le this compound exerce ses effets antiviraux en inhibant la polymérase ARN-dépendante ARN (NS5B) du virus de l'hépatite C . Cette enzyme est essentielle à la réplication du génome ARN viral. En se liant à la poche du pouce I de la polymérase NS5B, le this compound empêche l'élongation de la chaîne d'ARN, inhibant ainsi la réplication virale . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound sont spécifiques au virus de l'hépatite C .
Applications De Recherche Scientifique
Deleobuvir has been extensively studied for its potential use in the treatment of hepatitis C virus (HCV) infections. It has shown potent antiviral activity against HCV genotype 1b . This compound has been evaluated in combination with other antiviral agents, such as faldaprevir and ribavirin, in clinical trials . These studies have demonstrated its efficacy in achieving sustained virologic response in patients with HCV genotype 1b . Additionally, this compound has been investigated for its pharmacokinetic properties and metabolic pathways .
Mécanisme D'action
Deleobuvir exerts its antiviral effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus . This enzyme is essential for the replication of the viral RNA genome. By binding to the thumb-pocket I of the NS5B polymerase, this compound prevents the elongation of the RNA chain, thereby inhibiting viral replication . The molecular targets and pathways involved in the mechanism of action of this compound are specific to the hepatitis C virus .
Comparaison Avec Des Composés Similaires
Le deleobuvir est unique parmi les inhibiteurs de la polymérase du virus de l'hépatite C en raison de son mécanisme d'action non nucléosidique . Des composés similaires comprennent d'autres inhibiteurs non nucléosidiques de la polymérase NS5B, tels que le dasabuvir et le beclabuvir . Ces composés ciblent également la polymérase NS5B, mais peuvent différer par leurs sites de liaison et leur puissance antivirale . La spécificité du this compound pour le génotype 1b du VHC et sa combinaison avec d'autres agents antiviraux mettent en évidence son caractère unique dans le traitement de l'hépatite C .
Propriétés
IUPAC Name |
(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIGAHXAJEULY-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235516 | |
| Record name | Deleobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863884-77-9 | |
| Record name | BI 207127 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863884-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deleobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863884779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deleobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deleobuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELEOBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BU988K90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


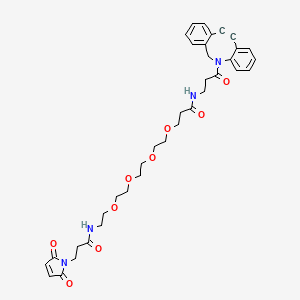

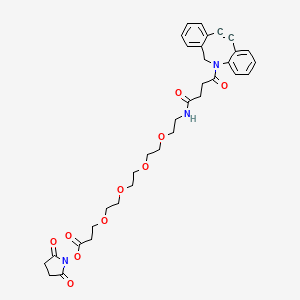
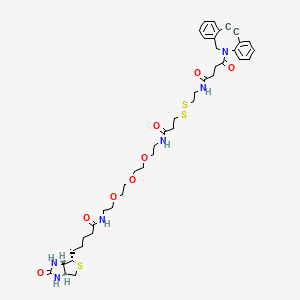
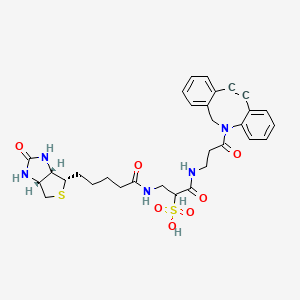

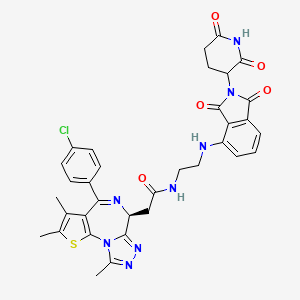
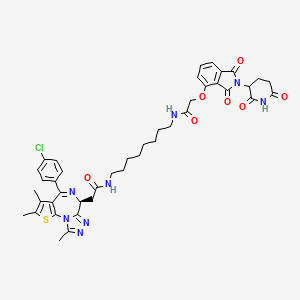
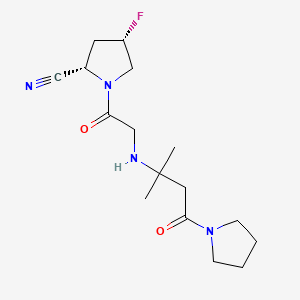
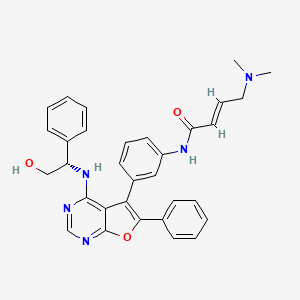
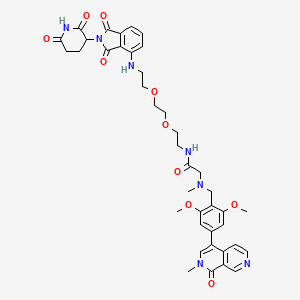
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

